Cas no 676500-39-3 (2,3-Difluoro-4-hydroxybenzaldehyde)

2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde with a hydroxyl group at the 4-position, offering unique reactivity and electronic properties due to the presence of fluorine substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atoms enhance its stability and influence its binding affinity in molecular interactions, making it valuable for designing bioactive compounds. The aldehyde functionality allows for further derivatization, enabling the construction of complex heterocycles or functionalized aromatic systems. Its well-defined structure and high purity make it suitable for precision applications in research and industrial chemistry.
2,3-Difluoro-4-hydroxybenzaldehyde structure
676500-39-3 structure
Product Name:2,3-Difluoro-4-hydroxybenzaldehyde
CAS No:676500-39-3
MF:C7H4F2O2
MW:158.102269172668
MDL:MFCD08235194
CID:501977
PubChem ID:23107063
Update Time:2025-05-21

2,3-Difluoro-4-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-4-hydroxybenzaldehyde
    • 2,3-Difluoro-4-hydroxy-benzaldehyde
    • Benzaldehyde,2,3-difluoro-4-hydroxy-
    • 2,3-(TETRAFLUOROBENZO)-BICYCLO[2,2,2]OCTA-5,7-DIENE
    • CL8241
    • Benzaldehyde, 2,3-difluoro-4-hydroxy-
    • PubChem10121
    • KTGPDDPEVRJSFY-UHFFFAOYSA-N
    • BBL100696
    • STL554490
    • SBB052177
    • TRA0036089
    • AS04607
    • BC626349
    • ST2415657
    • AB0064175
    • 2,3-bis(fluoranyl)-4-oxidanyl-benzaldehyde
    • Z5025
    • 4
    • CS-W010904
    • SY064708
    • FT-0704261
    • A835843
    • MFCD08235194
    • DTXSID20630621
    • SCHEMBL219001
    • AKOS005254930
    • EN300-160013
    • 676500-39-3
    • Z1201624456
    • DS-17919
    • 2,3 Difluoro-4-hydroxy benzaldehyde
    • DB-081795
    • MDL: MFCD08235194
    • Inchi: 1S/C7H4F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H
    • InChI Key: KTGPDDPEVRJSFY-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1C=O)O)F

Computed Properties

  • Exact Mass: 158.01800
  • Monoisotopic Mass: 158.018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.464
  • Melting Point: 140-144℃
  • Boiling Point: 235.4°C at 760 mmHg
  • Flash Point: 96.2°C
  • Refractive Index: 1.559
  • PSA: 37.30000
  • LogP: 1.48290
  • Sensitiveness: Air Sensitive

2,3-Difluoro-4-hydroxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2,3-Difluoro-4-hydroxybenzaldehyde Pricemore >>

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2,3-Difluoro-4-hydroxybenzaldehyde Production Method

2,3-Difluoro-4-hydroxybenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:676500-39-3)2,3-Difluoro-4-hydroxybenzaldehyde
Order Number:A835843
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:35
Price ($):491.0/197.0
Email:sales@amadischem.com

Additional information on 2,3-Difluoro-4-hydroxybenzaldehyde

2,3-Difluoro-4-hydroxybenzaldehyde: A Comprehensive Overview

2,3-Difluoro-4-hydroxybenzaldehyde (CAS No. 676500-39-3) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a benzene ring substituted with two fluorine atoms, a hydroxyl group, and an aldehyde group, has garnered attention due to its potential in drug discovery, material synthesis, and chemical catalysis. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in the scientific community.

The synthesis of 2,3-difluoro-4-hydroxybenzaldehyde involves a combination of electrophilic aromatic substitution and oxidation reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of transition metal catalysts such as palladium or copper has been reported to enhance the efficiency of fluorination processes. These advancements have not only streamlined the production of 2,3-difluoro-4-hydroxybenzaldehyde but also opened avenues for its application in more complex molecular frameworks.

One of the most promising applications of 2,3-difluoro-4-hydroxybenzaldehyde lies in the field of medicinal chemistry. The compound's ability to act as a chiral auxiliary or a building block for bioactive molecules has been extensively studied. Recent studies have highlighted its role in the synthesis of potential anti-cancer agents. For example, researchers have demonstrated that derivatives of 2,3-difluoro-4-hydroxybenzaldehyde exhibit selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This dual functionality underscores its potential as a lead compound for drug development.

In addition to its medicinal applications, 2,3-difluoro-4-hydroxybenzaldehyde has found utility in materials science. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are being explored for their potential in gas storage, catalysis, and sensing technologies. Recent research has focused on tailoring the properties of these materials by incorporating 2,3-difluoro-4-hydroxybenzaldehyde as a ligand to enhance their stability and functionality.

The electronic properties of 2,3-difluoro-4-hydroxybenzaldehyde also make it an attractive candidate for use in organic electronics. The presence of electron-withdrawing groups such as fluorine atoms and an aldehyde group can modulate the electronic characteristics of the molecule, making it suitable for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Researchers have investigated its role as an electron transport layer material in OPVs, where it has shown promise in improving device efficiency by facilitating charge separation and transport.

Another emerging area of research involving 2,3-difluoro-4-hydroxybenzaldehyde is its use as a precursor for advanced carbon materials. Through controlled pyrolysis or carbonization processes, this compound can be transformed into carbon nanomaterials such as graphene oxide or carbon nanotubes. These materials have applications in energy storage devices like supercapacitors and batteries due to their high surface area and excellent electrical conductivity.

Despite its numerous applications, the environmental impact of 2,3-difluoro-4-hydroxybenzaldehyde remains a critical consideration. Researchers are actively investigating its biodegradability and toxicity profiles to ensure sustainable practices in its production and use. Recent studies have focused on developing eco-friendly synthetic routes that minimize waste generation and energy consumption while maximizing atom economy.

In conclusion, 2,3-difluoro-4-hydroxybenzaldehyde (CAS No. 676500-39-3) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical structure enables it to serve as a building block for advanced materials and bioactive molecules while offering opportunities for innovation in sustainable chemistry practices. As research continues to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in shaping future advancements in science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:676500-39-3)2,3-Difluoro-4-hydroxybenzaldehyde
A835843
Purity:99%/99%
Quantity:25g/10g
Price ($):491.0/197.0
Email